

# 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile IUPAC name and structure

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## Compound of Interest

**Compound Name:** 1*H*-Pyrazolo[4,3-*b*]pyridine-5-carbonitrile

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An In-Depth Technical Guide to **1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile**: A Core Scaffold in Modern Medicinal Chemistry

## Foreword

The confluence of pyridine and pyrazole rings gives rise to the pyrazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in the field of drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a multitude of biological targets, particularly protein kinases. This guide focuses on a specific, highly functionalized isomer: **1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile**. We will dissect its molecular characteristics, delve into robust synthetic methodologies, outline a framework for its unambiguous characterization, and explore its established and prospective roles as a cornerstone for the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this valuable chemical entity.

## Chapter 1: Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This chapter codifies the identity and key

physicochemical attributes of **1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile**, which are critical for predicting its behavior in both chemical reactions and biological systems.

## IUPAC Nomenclature and Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1H-pyrazolo[4,3-b]pyridine-5-carbonitrile**. The structure consists of a pyrazole ring fused to a pyridine ring, with a nitrile (-C≡N) substituent at the 5-position of the bicyclic system.

The fused heterocyclic core is an aromatic system. The numbering convention prioritizes the pyrazole ring, starting with the nitrogen atom bearing the hydrogen.

Caption: IUPAC numbering of the 1H-Pyrazolo[4,3-b]pyridine core.

## Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is essential.

Identifier	Value	Source
CAS Number	1033772-22-3	<a href="#">[1]</a>
PubChem CID	60209659	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>4</sub>	<a href="#">[3]</a>
Molecular Weight	144.13 g/mol	<a href="#">[3]</a>
InChI	InChI=1S/C7H4N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H, (H,9,11)	<a href="#">[3]</a>
InChIKey	NIVLQFQUYUXUGN-UHFFFAOYSA-N	<a href="#">[3]</a>
Canonical SMILES	C1=CC2=C(C=NN2)N=C1C#N	<a href="#">[3]</a>

## Physicochemical Properties and Drug-Likeness

The compound's physicochemical properties are pivotal in determining its suitability as a drug candidate or lead structure, often evaluated against empirical guidelines like Lipinski's Rule of

Five.

Property	Predicted Value	Significance in Drug Development
XLogP3	0.6	Indicates optimal lipophilicity, balancing aqueous solubility and membrane permeability. <sup>[3]</sup>
Hydrogen Bond Donors	1	The N-H group on the pyrazole ring can engage in crucial donor interactions with protein targets. <sup>[3]</sup>
Hydrogen Bond Acceptors	4	The three nitrogen atoms and the nitrile group can act as acceptors, contributing to binding affinity. <sup>[3]</sup>
Polar Surface Area	65.4 Å <sup>2</sup>	Suggests good potential for oral bioavailability and cell membrane penetration.
Rotatable Bonds	0	The rigid, planar structure reduces conformational entropy loss upon binding, which can enhance affinity.

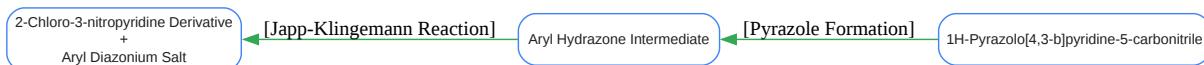
These properties position **1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile** and its derivatives favorably within the chemical space occupied by successful oral pharmaceuticals.

## Chapter 2: Synthesis and Mechanistic Considerations

A robust and scalable synthetic route is paramount for the practical application of any chemical scaffold. This chapter details an efficient, literature-validated protocol for the synthesis of the pyrazolo[4,3-b]pyridine core, emphasizing the chemical logic behind the chosen methodology.

## Retrosynthetic Strategy

A logical retrosynthetic analysis simplifies the complex target into readily available starting materials. The pyrazolo[4,3-b]pyridine core can be disconnected via a Japp-Klingemann-type reaction, tracing back to a substituted pyridine and an appropriate diazonium salt precursor.



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Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine scaffold.

## Validated Synthetic Protocol: One-Pot S<sub>n</sub>Ar / Japp-Klingemann Annulation

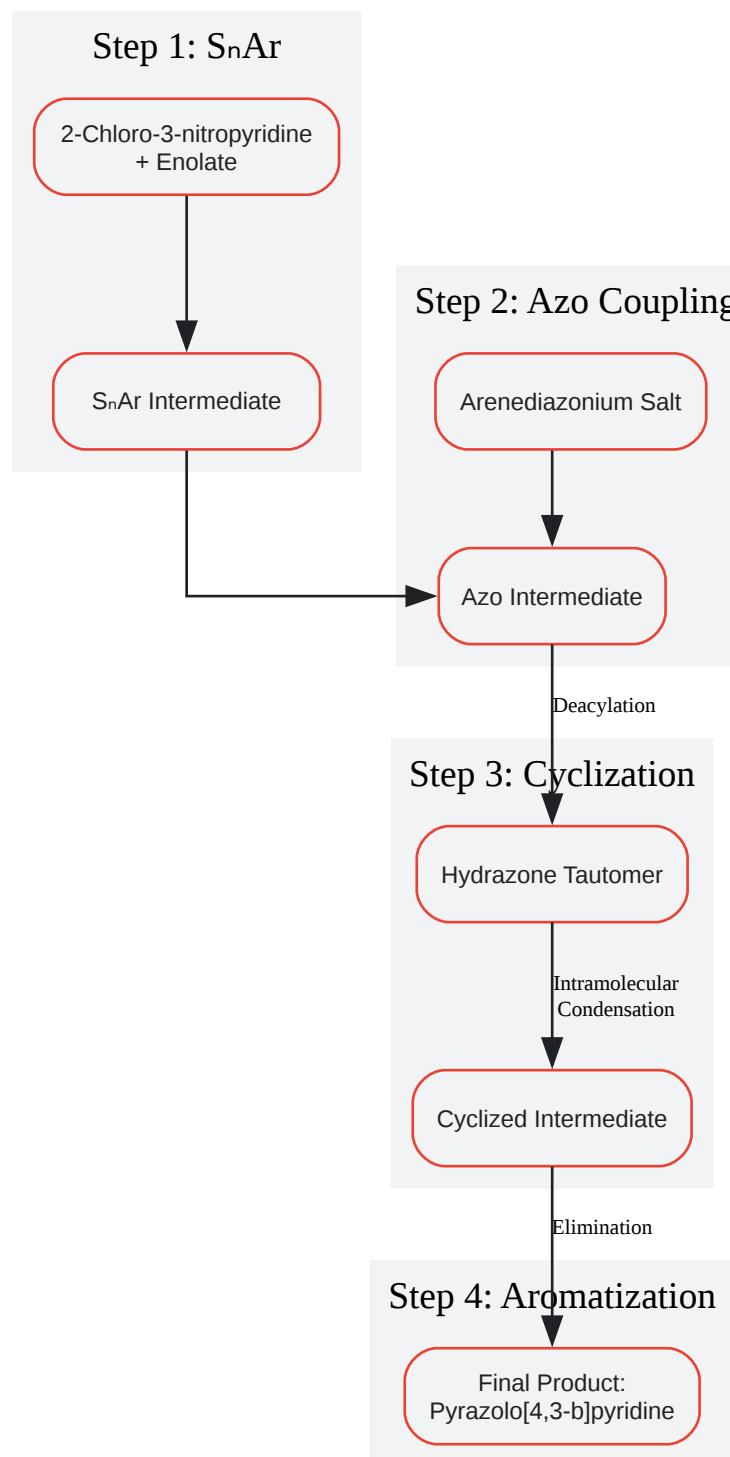
An efficient one-pot synthesis of the pyrazolo[4,3-b]pyridine core has been developed based on the reaction of 2-chloro-3-nitropyridines with arenediazonium tosylates.<sup>[4]</sup> This method is advantageous due to its operational simplicity and the use of stable diazonium salts.

### Experimental Protocol:

- Step 1: Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar): To a solution of a suitable 2-chloro-3-nitropyridine derivative in an appropriate solvent (e.g., ethanol), add an active methylene compound (e.g., ethyl acetoacetate) and a base (e.g., sodium ethoxide).
- Step 2: Japp-Klingemann Reaction: To the reaction mixture from Step 1, add a stable arenediazonium tosylate. The mixture is typically stirred at room temperature.
- Step 3: Cyclization and Annulation: The reaction proceeds through an azo-coupling, followed by deacylation and spontaneous cyclization to form the pyrazole ring, yielding the 1H-pyrazolo[4,3-b]pyridine product.
- Step 4: Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is achieved via standard techniques such as column chromatography on silica gel or recrystallization.

**Causality and Mechanistic Insight:**

- **Choice of Substrate:** 2-Chloro-3-nitropyridine is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the nitro group and the pyridine nitrogen.
- **One-Pot Efficiency:** Combining the steps into a single pot avoids the isolation of intermediates, saving time and resources while often improving overall yield.
- **Japp-Klingemann Reaction:** This classic reaction is a reliable method for pyrazole synthesis. The use of stable arenediazonium tosylates, as opposed to generating diazonium chlorides *in situ*, enhances safety and reproducibility.<sup>[4]</sup>



H-Bond Mimicry

Donor/Acceptor pattern  
interacts with kinase  
hinge region.

Adenine (from ATP)

A

Pyrazolo[4,3-b]pyridine

P

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)